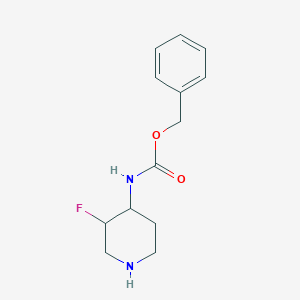

![molecular formula C18H17NO3 B1291465 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid CAS No. 445492-18-2](/img/structure/B1291465.png)

3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid is a derivative of propanoic acid with a benzyloxy-indole moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities. For instance, chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives have been synthesized and evaluated for their antimicrobial activities, showing effectiveness against various Gram-negative and Gram-positive bacteria, although they were less effective against the fungus Candida albicans. The presence of a benzyloxy group on the phenoxyl side chain was found to enhance antibacterial activity .

Synthesis Analysis

The synthesis of related compounds involves the introduction of chiral centers and various substituents to the propanoic acid backbone to enhance biological activity. The paper indicates that the introduction of hydrophobic substituents, such as para-benzyloxy, on the phenoxyl side chain can lead to compounds with significant antibacterial properties. This suggests that the synthesis of 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid would likely involve similar strategies to introduce the benzyloxy-indole moiety in a way that preserves the compound's chiral integrity and enhances its biological activity.

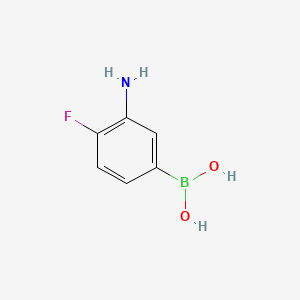

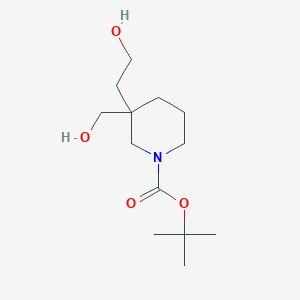

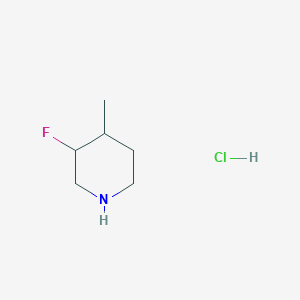

Molecular Structure Analysis

The molecular structure of compounds similar to 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid has been studied using computational methods such as Hartree–Fock and density functional theory (DFT) . These studies provide detailed information on the geometry and vibrational frequencies of the molecules, which are crucial for understanding their reactivity and interaction with biological targets. The calculated geometrical parameters and harmonic vibrations from these studies are typically in good agreement with experimental data, suggesting that similar computational methods would be useful for analyzing the structure of 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid.

Chemical Reactions Analysis

Although the provided papers do not detail the chemical reactions specific to 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid, they do offer insights into the reactivity of structurally related compounds. The presence of the propanoic acid moiety and the benzyloxy-indole group suggests that the compound could undergo reactions typical of carboxylic acids, such as esterification and amidation, as well as reactions at the indole ring, such as electrophilic substitutions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid can be inferred from related compounds. For example, the presence of a benzyloxy group is likely to increase the hydrophobicity of the molecule, which could influence its solubility and membrane permeability . The chiral nature of the compound may also affect its optical properties and interactions with chiral biological molecules. The vibrational spectra, as studied in similar compounds using DFT methods, would provide information on the compound's stability and potential intermolecular interactions .

Scientific Research Applications

Structural Analysis

- Field : Crystallography

- Application : The crystal structure of 3,5-bistrifluoromethylhydrocinnamic acid, a compound similar to the one you mentioned, has been determined and described .

- Method : The structure was subject to the Hirshfeld surface-analysis and CE-B3LYP interaction-energies calculations .

- Results : The title compound crystallises in the monoclinic P 2 1 /c space group with one molecule in the asymmetric unit. The propanoic acid side chain of the studied molecule has a bent conformation .

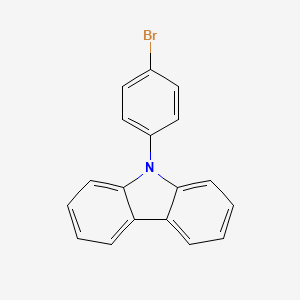

Biological Potential

- Field : Pharmacology

- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Method : Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .

- Results : Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

Antiviral Activity

- Field : Virology

- Application : Indole derivatives have been reported as antiviral agents .

- Method : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and tested for their antiviral activity .

- Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Anti-Inflammatory Activity

- Field : Pharmacology

- Application : Indole derivatives have been reported as anti-inflammatory agents .

- Method : Various indole derivatives were prepared and tested for their anti-inflammatory activity .

- Results : Some indole derivatives showed significant anti-inflammatory activity in various in vitro and in vivo models .

properties

IUPAC Name |

3-(5-phenylmethoxyindol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c20-18(21)9-11-19-10-8-15-12-16(6-7-17(15)19)22-13-14-4-2-1-3-5-14/h1-8,10,12H,9,11,13H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRZZZKWULRNPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1291387.png)

![3-[2-(Pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1291388.png)

![6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B1291410.png)